



## Application Notes and Protocols for 8-Oxononanoyl Chloride Reactions

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Compound of Interest		
Compound Name:	8-Oxononanoyl chloride	
Cat. No.:	B15456841	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and use of **8- Oxononanoyl chloride**, a key intermediate in the synthesis of various chemical probes and biologically active molecules. The primary application highlighted is the synthesis of N-(8-oxononanoyl)-L-homoserine lactone, a molecule relevant to the study of bacterial quorum sensing.

### Introduction

**8-Oxononanoyl chloride** is a reactive acyl chloride derived from 8-oxononanoic acid. Its bifunctional nature, containing both a reactive acyl chloride and a ketone, makes it a versatile building block in organic synthesis. The acyl chloride group allows for facile reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity is particularly useful in the field of chemical biology for the synthesis of probes to study cellular signaling pathways. A significant application is its use in the synthesis of N-acyl homoserine lactone (AHL) analogs, which are crucial signaling molecules in bacterial quorum sensing. Understanding and modulating quorum sensing is a key area of research in combating bacterial virulence and biofilm formation.[1][2]

### **Data Presentation**



**Table 1: Physicochemical Properties of 8-Oxononanoic Acid** 

ACIU			
Property	Value	Source	
Molecular Formula	С9Н16О3	PubChem[3]	
Molecular Weight	172.22 g/mol	PubChem[3][4][5]	
IUPAC Name	8-oxononanoic acid	PubChem[3]	
CAS Number	25542-64-7	PubChem[3][5]	

Table 2: Expected Experimental Data for Synthesis of N-(8-oxononanoyl)-L-homoserine lactone



Parameter	Expected Outcome	Notes
Yield of 8-Oxononanoyl chloride	> 90% (crude)	Typically used in the next step without extensive purification.
Yield of N-(8-oxononanoyl)-L- homoserine lactone	60-80%	Dependent on purification method (e.g., column chromatography).
<sup>1</sup> H NMR (CDCl <sub>3</sub> ) of N-(8- oxononanoyl)-L-homoserine lactone (δ, ppm)	Anticipated peaks: 6.0-6.5 (br s, 1H, NH), 4.4-4.6 (m, 1H, CH-lactone), 4.2-4.4 (m, 2H, CH <sub>2</sub> -lactone), 2.4-2.6 (t, 2H, CH <sub>2</sub> -C=O), 2.14 (s, 3H, CH <sub>3</sub> -C=O), 1.2-1.8 (m, 10H, alkyl chain CH <sub>2</sub> )	Peak positions and multiplicities are estimates and should be confirmed experimentally.
<sup>13</sup> C NMR (CDCl <sub>3</sub> ) of N-(8-oxononanoyl)-L-homoserine lactone (δ, ppm)	Anticipated peaks: 209 (C=O, ketone), 175 (C=O, amide), 173 (C=O, lactone), 66 (CH <sub>2</sub> -O, lactone), 50 (CH-N, lactone), 36-23 (alkyl carbons), 30 (CH <sub>3</sub> -C=O)	Peak positions are estimates and should be confirmed experimentally.
Mass Spectrometry (ESI-MS) of N-(8-oxononanoyl)-L- homoserine lactone	m/z [M+H] <sup>+</sup> ≈ 272.15	Calculated for C13H21NO4.

## **Experimental Protocols**

# Protocol 1: Synthesis of 8-Oxononanoyl Chloride from 8-Oxononanoic Acid

This protocol describes the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, a common and effective method.[1][6][7][8]

#### Materials:

8-oxononanoic acid



- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous dichloromethane (DCM) or neat reaction
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl<sub>2</sub>)
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

#### Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-oxononanoic acid (1 equivalent).
- Option A (Neat): Under a fume hood, carefully add thionyl chloride (2-3 equivalents)
   dropwise to the flask at room temperature.
- Option B (with Solvent): Dissolve the 8-oxononanoic acid in anhydrous DCM. To this solution, add thionyl chloride (1.5-2 equivalents) dropwise.
- Attach a reflux condenser with a drying tube to the flask.
- Gently heat the reaction mixture to reflux (for DCM, ~40°C; for neat, ~75°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent (if used) by rotary evaporation. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.



 The resulting crude 8-Oxononanoyl chloride is a liquid and can often be used in the next step without further purification.

# Protocol 2: Synthesis of N-(8-oxononanoyl)-L-homoserine lactone

This protocol details the N-acylation of L-homoserine lactone with the newly synthesized **8- Oxononanoyl chloride** to produce the corresponding N-acyl homoserine lactone.[9][10] This is a standard procedure for creating AHLs, which are key molecules in bacterial quorum sensing.

#### Materials:

- Crude **8-Oxononanoyl chloride** from Protocol 1
- · L-homoserine lactone hydrobromide
- Triethylamine (Et₃N) or another non-nucleophilic base
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes)

#### Procedure:

 In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM.



- Cool the flask in an ice bath.
- Add triethylamine (2.2 equivalents) dropwise to the cooled suspension. Stir for 10-15 minutes to neutralize the hydrobromide salt and liberate the free amine.
- In a separate flask, dissolve the crude **8-Oxononanoyl chloride** (1.1 equivalents) in a small amount of anhydrous DCM.
- Add the 8-Oxononanoyl chloride solution dropwise to the stirred L-homoserine lactone solution at 0°C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 30-70% ethyl acetate in hexanes) to yield pure N-(8-oxononanoyl)-Lhomoserine lactone.

# Visualizations Signaling Pathway

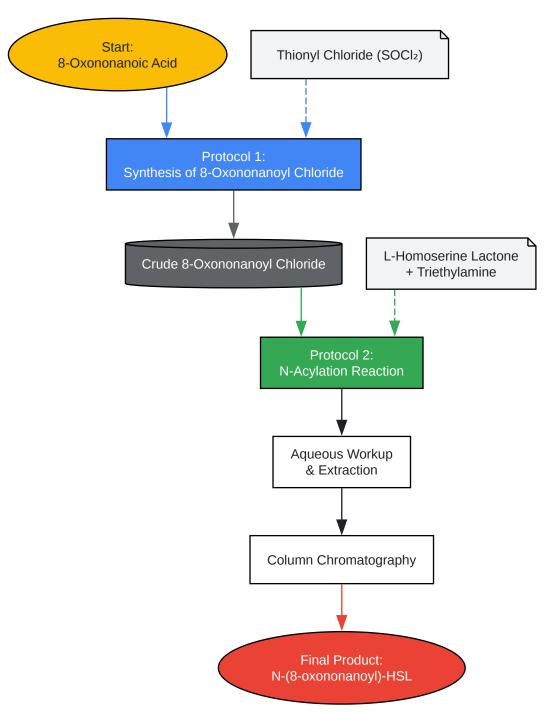




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Caption: Quorum sensing signaling pathway in Gram-negative bacteria.

## **Experimental Workflow**



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Caption: Workflow for the synthesis of N-(8-oxononanoyl)-L-homoserine lactone.

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